6-bromo-1H-benzimidazole-2-thiol
Beschreibung
Eigenschaften
IUPAC Name |
6-bromo-1H-benzimidazole-2-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTQEFLQSTYJSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=N2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)NC(=N2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Reaction Mechanism and Conditions
-
Starting Material : 4-Bromo-o-phenylenediamine is dissolved in an alcoholic solvent (e.g., ethanol) with potassium hydroxide.
-
Cyclization : Carbon disulfide is added dropwise, initiating a nucleophilic attack at the amine groups. The reaction proceeds via intermediate dithiocarbamate formation, followed by intramolecular cyclization to yield the benzimidazole-2-thiol ring.
-
Bromine Retention : The bromine atom at the 4-position of the diamine precursor becomes the 6-position in the benzimidazole product due to ring numbering conventions.
Optimization Parameters :
-
Solvent : Ethanol or methanol (70–80°C reflux).
-
Base : Potassium hydroxide (2–3 equivalents).
-
Reaction Time : 6–12 hours.
This method is favored for its simplicity and single-step synthesis, though purification may require recrystallization from ethanol-water mixtures.
Direct Bromination of Benzimidazole-2-Thiol
Bromination of preformed benzimidazole-2-thiol offers an alternative route, though regioselectivity challenges arise due to the thiol group’s directing effects.
Reaction Protocol
-
Substrate Preparation : Benzimidazole-2-thiol is synthesized via cyclization of o-phenylenediamine with carbon disulfide.
-
Bromination : Phosphorus oxybromide (POBr₃) in ethyl acetate at reflux introduces bromine at the 6-position. The thiol group directs electrophilic substitution to the para position (relative to the benzimidazole nitrogen), yielding the 6-bromo derivative.
Key Considerations :
-
Solvent : Ethyl acetate minimizes side reactions.
-
Reaction Time : 24–36 hours.
| Parameter | Value | Reference |
|---|---|---|
| Yield | 60–70% | |
| Regioselectivity | 6-position dominant | |
| Byproducts | 5-bromo isomer (≤10%) |
While effective, this method requires rigorous purification to isolate the 6-bromo isomer, often via column chromatography.
Nucleophilic Substitution of 2-Chloro-6-Bromo-Benzimidazole
A two-step approach involves synthesizing 2-chloro-6-bromo-benzimidazole followed by thiolation.
Stepwise Procedure
-
Chlorination and Bromination :
-
Thiolation :
Critical Parameters :
-
Thiourea Ratio : 1.5 equivalents relative to chloride.
-
Temperature : 80°C reflux for 8 hours.
| Parameter | Value | Reference |
|---|---|---|
| Overall Yield | 50–60% | |
| Purity (TLC) | Single spot (Rf 0.45) | |
| Scalability | Moderate (2–3 steps) |
This method provides precise control over functional groups but suffers from moderate yields due to multi-step complexity.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Disadvantages | Yield Range | Scalability |
|---|---|---|---|---|
| Cyclization | Single-step, high purity | Requires brominated diamine | 65–75% | High |
| Direct Bromination | Flexible substrate use | Regioselectivity challenges | 60–70% | Moderate |
| Nucleophilic Sub. | Functional group control | Multi-step, lower yield | 50–60% | Moderate |
Key Insights :
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The bromine atom at position 6 undergoes nucleophilic substitution under mild conditions, enabling diverse derivatization:
Reaction with Amines
-
Conditions : Reflux in ethanol with triethylamine (TEA) as a base .
-
Example : Reaction with piperazine derivatives yields thioether-linked benzimidazole-piperazine hybrids, which show enhanced anti-inflammatory activity .
Reaction with Thiols
-
Example : Formation of disulfide bonds when reacted with mercaptoacetic acid, producing dimeric structures .
Table 1: Substitution Reaction Outcomes
| Nucleophile | Product Structure | Yield (%) | Application |
|---|---|---|---|
| Piperazine | Benzimidazole-thioacetyl-piperazine | 72–85 | COX-2 inhibition |
| Mercaptoacetic acid | Disulfide-linked dimer | 68 | Antibacterial agents |
Oxidation Reactions
The thiol (-SH) group is susceptible to oxidation, forming sulfinic or sulfonic acids, depending on reaction intensity:
Controlled Oxidation
-
Product : Sulfinic acid derivative (confirmed via IR at 1685 cm⁻¹ for C=O and 13C NMR at 168.4 ppm for C=S) .
Strong Oxidation
-
Product : Sulfonic acid derivative, characterized by complete disappearance of thiol proton in ¹H NMR .
Acylation Reactions
The thiol group reacts with acylating agents to form thioesters:
Acetylation
-
Conditions : Acetic anhydride in pyridine under steam bath .
-
Product : 1-(5,6-Dimethyl-2-thioxo-2,3-dihydro-1H-benzimidazol-1-yl)ethanone .
-
Key Data : ¹H NMR singlet at δ 2.22 ppm (CH₃), 13C NMR signal at 171.1 ppm (C=O) .
Cyclization and Heterocycle Formation
The compound serves as a precursor for synthesizing fused heterocycles:
With Dibromopropane
With Aromatic Aldehydes
-
Product : 5-(Arylideneamino)-1H-benzimidazole-2-thiols, showing α-glucosidase inhibition (IC₅₀: 0.64–343.10 μM) .
Table 2: Biological Activity of Cyclized Derivatives
| Derivative | Target Enzyme | IC₅₀ (μM) | Selectivity Ratio |
|---|---|---|---|
| 7i | α-Glucosidase | 0.64 | 3.71 |
| 136 | COX-2 | 0.037 | 4.5 |
Reduction Reactions
The nitro group (if present in related precursors) undergoes reduction to amine:
Catalytic Hydrogenation
-
Example : Conversion of 5-nitro-1H-benzimidazole-2-thiol to 5-amino-1H-benzimidazole-2-thiol, a key intermediate for further functionalization .
Metal Complexation
The thiol group coordinates with transition metals:
With Cu(II)
-
Product : Square-planar Cu(II) complexes, characterized by ESR and UV-Vis spectroscopy .
-
Application : Enhanced antimicrobial activity against S. aureus (MIC: 6.3 µg/mL) .
Key Research Findings
-
Antimicrobial Potency : Thioacetyl-piperazine derivatives exhibit MIC values as low as 6.3 µg/mL against E. coli, outperforming gentamicin .
-
Enzyme Inhibition : Derivatives like 7i show 1300-fold greater α-glucosidase inhibition than acarbose (IC₅₀: 0.64 vs. 873.34 μM) .
-
Structural Insights : X-ray studies confirm planar geometry of cyclized products, critical for binding to COX-2 .
Wissenschaftliche Forschungsanwendungen
Biological Activities
6-Bromo-1H-benzimidazole-2-thiol exhibits a range of biological activities, making it a valuable compound in pharmaceutical research.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzimidazole, including 6-bromo-1H-benzimidazole-2-thiol, possess significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds derived from benzimidazole structures have shown effectiveness against various Gram-positive and Gram-negative bacteria. In vitro tests indicated that certain derivatives exhibit minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin and ciprofloxacin .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 6-Bromo-1H-benzimidazole-2-thiol | 50 | Staphylococcus aureus |
| Benzimidazole Derivative X | 25 | E. coli |
| Benzimidazole Derivative Y | 62.5 | S. typhi |
Antiviral Activity
Benzimidazoles are also explored for their antiviral potential. Research indicates that certain derivatives can inhibit viral replication, particularly in the context of RNA viruses . The mechanism is often linked to their ability to interfere with viral polymerases.
Anticancer Properties
The benzimidazole scaffold has been associated with anticancer activity due to its ability to inhibit tubulin polymerization, which is critical for cancer cell division. Studies have shown that compounds like 6-bromo-1H-benzimidazole derivatives can induce apoptosis in various cancer cell lines .
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive study evaluated a series of benzimidazole derivatives against multiple bacterial strains. The results indicated that modifications at the bromine position significantly enhanced antibacterial activity .
- Antiviral Screening : Another study focused on the antiviral properties of substituted benzimidazoles, demonstrating that compounds with thiol groups exhibited promising results against viral infections .
Wirkmechanismus
The mechanism by which 6-bromo-1H-benzimidazole-2-thiol exerts its effects involves interaction with specific molecular targets and pathways. It may act by:
Binding: To specific receptors or enzymes, altering their activity.
Modulation: Of signaling pathways involved in [specific biological processes].
Inhibition or Activation: Of specific biochemical reactions, leading to [specific outcomes].
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Pharmacological and Physicochemical Properties
- Reactivity: The thiol group in 6-bromo-1H-benzimidazole-2-thiol increases nucleophilicity compared to 5-bromo-2-phenylbenzimidazole, which has a non-reactive phenyl group.
- Solubility : Thiol-containing compounds often exhibit lower solubility in aqueous media than amine or thiophene analogs due to hydrogen bonding limitations.
- Biological Activity : Thiophene-substituted bromobenzimidazoles (e.g., ) show anticancer activity, while 2-(2-bromo-benzimidazol-1-yl)ethylamine serves as a precursor for neurotransmission modulators.
Crystallographic and Stability Data
- Crystal Packing : Bromine atoms in 4-bromo-2-(5-bromothiophen-2-yl)-1H-benzimidazole contribute to dense crystal packing via halogen bonds. In contrast, thiol groups may introduce sulfur-mediated interactions.
- Thermal Stability : Brominated benzimidazoles (e.g., ) typically exhibit high melting points (>200°C), whereas thiol derivatives may show lower stability due to oxidative sensitivity.
Research Findings and Limitations
- Pharmacological Potential: The thiol group in the target compound could mimic 6-acetyl-benzothiazol-2-ol in metallo-radiopharmaceutical applications, though direct evidence is lacking.
- Synthetic Challenges : Selective bromination at position 6 may require optimized conditions to avoid di-/tri-brominated byproducts, as seen in .
- Knowledge Gaps: Limited crystallographic or biological data exist for 6-bromo-1H-benzimidazole-2-thiol, necessitating further studies.
Q & A
Q. How can researchers mitigate bias when reporting negative results in SAR studies?
- Methodology :
- Blinded Assays : Assign compound codes to prevent confirmation bias.
- Pre-registration : Document hypotheses and analysis plans on platforms like Open Science Framework before data collection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
